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ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate Documentation Hub

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  • Product: ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
  • CAS: 27771-40-0

Core Science & Biosynthesis

Foundational

A-Z Guide to the Synthesis of Ethyl 2-Oxazoline-4-Carboxylate: Mechanisms, Protocols, and Best Practices

For Researchers, Scientists, and Drug Development Professionals The 2-oxazoline ring is a privileged heterocyclic motif found in numerous natural products and medicinally active compounds.[1] Its rigid structure and abil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazoline ring is a privileged heterocyclic motif found in numerous natural products and medicinally active compounds.[1] Its rigid structure and ability to act as a chiral auxiliary or a protecting group make it a valuable building block in organic synthesis.[2] Ethyl 2-oxazoline-4-carboxylate, in particular, serves as a crucial chiral intermediate, often derived from the readily available amino acid, serine. This guide provides an in-depth technical overview of its synthesis, focusing on the most prevalent and effective methodologies.

I. Core Synthetic Strategy: The Cyclodehydration of Serine Derivatives

The most common and practical route to ethyl (S)- or (R)-2-oxazoline-4-carboxylate begins with the corresponding enantiomer of serine ethyl ester. This approach hinges on a critical cyclodehydration reaction of a β-hydroxy amide intermediate.[1] The overall transformation involves two key stages:

  • Amide Formation: The amino group of serine ethyl ester is acylated with a desired acylating agent (e.g., an acid chloride or anhydride) to form an N-acyl serine ethyl ester. This β-hydroxy amide is the direct precursor to the oxazoline ring.

  • Cyclodehydration: The hydroxyl group of the serine backbone is activated and subsequently displaced by the nucleophilic amide oxygen in an intramolecular cyclization. This step forges the oxazoline ring and eliminates a molecule of water.

The choice of cyclodehydrating agent is the most critical parameter in this synthesis, directly influencing reaction conditions, yield, stereochemical retention, and functional group tolerance.

II. Key Cyclodehydration Reagents and Methodologies

Several reagents have been developed to effect the cyclization of β-hydroxy amides to oxazolines. Each presents a unique profile of reactivity, operational simplicity, and safety considerations.[3]

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are highly effective for this transformation.[4] They offer mild reaction conditions and broad functional group compatibility.

Mechanism of Action: The reaction proceeds through the activation of the primary alcohol of the serine derivative by the fluorinating agent, forming a fluorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group. The amide oxygen then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the leaving group to form the 5-membered oxazoline ring. This reaction typically proceeds with inversion of stereochemistry at the carbinol center.

Diagram: DAST-Mediated Cyclodehydration Mechanism

Caption: Mechanism of oxazoline formation using DAST.

Experimental Protocol: Synthesis via DAST [4]

  • Preparation: A solution of the N-acyl serine ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: DAST (1.1 - 1.5 eq) is added dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours, then allowed to slowly warm to room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with DCM.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure ethyl 2-oxazoline-4-carboxylate.

The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is another mild and effective reagent for dehydrating alcohols and promoting cyclization.[5][6] It is particularly useful for substrates sensitive to more acidic or harsh conditions.

Mechanism of Action: The Burgess reagent reacts with the hydroxyl group to form a sulfamate ester intermediate. This intermediate then undergoes an intramolecular displacement by the amide oxygen to yield the oxazoline, along with triethylamine and methyl carbamate byproducts.[6] This process is also known to proceed with inversion of configuration at the hydroxyl-bearing carbon.

While DAST and the Burgess reagent are common, other methods have also been successfully employed:

  • Triphenylphosphine-based reagents (e.g., Mitsunobu conditions): Using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can effect cyclization.[1]

  • Molybdenum Catalysts: Molybdenum(VI) dioxide complexes, such as MoO₂(acac)₂, have been shown to catalytically promote the cyclodehydration, offering a more atom-economical approach.[7]

  • Acid Catalysis: Strong acids like triflic acid (TfOH) can promote dehydrative cyclization, generating water as the only byproduct.[3][8]

III. Comparative Analysis of Synthesis Methods

The choice of reagent is a critical decision based on substrate scope, desired scale, and laboratory safety protocols.

Reagent/MethodTypical Temp.YieldsAdvantagesDisadvantages
DAST -78 °C to RTGood to ExcellentMild conditions, high functional group tolerance.[4]Thermally unstable, can be hazardous, moisture sensitive.
Deoxo-Fluor® -20 °C to RTGood to ExcellentMore thermally stable and safer than DAST.[4]Higher cost than DAST.
Burgess Reagent 0 °C to RefluxHighVery mild, avoids acidic byproducts.[5][6]Moisture sensitive, stoichiometric waste.
PPh₃/DIAD 0 °C to RTGoodWell-established (Mitsunobu reaction).[1]Stoichiometric phosphine oxide byproduct can complicate purification.
MoO₂(acac)₂ RefluxGoodCatalytic, atom-economical.[7]Requires higher temperatures (azeotropic reflux).[7]
TfOH 80 °CGood to ExcellentCost-effective, simple acid catalysis.[3]Strongly acidic conditions may not be suitable for all substrates.
IV. Experimental Workflow and Purification

A standardized workflow ensures reproducibility and high purity of the final product.

Diagram: General Experimental Workflow

Workflow Start N-Acyl Serine Ethyl Ester Reaction Cyclodehydration (e.g., DAST in DCM) Start->Reaction Dissolve in anhydrous solvent Quench Aqueous Quench (e.g., sat. NaHCO₃) Reaction->Quench Cool to 0°C Extraction Liquid-Liquid Extraction Quench->Extraction Separate layers Workup Wash, Dry, & Concentrate Extraction->Workup Combine organic phases Purification Flash Column Chromatography Workup->Purification Load crude product Analysis Characterization (NMR, MS, IR) Purification->Analysis Collect pure fractions Final Pure Ethyl 2-Oxazoline- 4-carboxylate Analysis->Final

Caption: Standard workflow for synthesis and purification.

Purification and Characterization:

  • Purification: Flash column chromatography is the standard method for purifying ethyl 2-oxazoline-4-carboxylate. A gradient of ethyl acetate in hexanes is typically effective.

  • Characterization: The identity and purity of the product must be confirmed through spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N stretch of the oxazoline ring.

V. Conclusion

The synthesis of ethyl 2-oxazoline-4-carboxylate is a well-established process, with the cyclodehydration of N-acyl serine ethyl esters being the premier strategy. The selection of the cyclodehydrating agent—from fluorinating reagents like DAST to milder options like the Burgess reagent or catalytic systems—is the most critical experimental variable. By understanding the mechanisms, advantages, and detailed protocols associated with each method, researchers can effectively and efficiently synthesize this valuable chiral building block for applications in medicinal chemistry and advanced organic synthesis.

References

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025).
  • Gadhachanda, V. R., et al. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Kotha, S., & Khedkar, P. (2005). Synthesis of a) Burgess reagent 3; b) oxazolines, and c) thiazolines. ResearchGate. [Link]

  • Li, G., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]

  • Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Atlanchim Pharma. [Link]

  • Brandstätter, M., Roth, F., & Luedtke, N. W. (2014). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51. [Link]

  • Sibi, M. P., & Padmapriya, A. A. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Mini-Reviews in Organic Chemistry, 13(1), 3-23. [Link]

  • Aricò, F., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. ACS Omega, 5(20), 11539–11547. [Link]

  • Brandstätter, M., Roth, F., & Luedtke, N. W. (2014). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51. [Link]

  • Gadhachanda, V. R., et al. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ResearchGate. [Link]

Sources

Exploratory

Reactivity Profile & Synthetic Utility of 4-Substituted 2-Oxazolines

Executive Summary The 4-substituted 2-oxazoline scaffold represents a privileged class of heterocycles in modern organic synthesis. Derived primarily from the chiral pool (amino acids), these five-membered rings serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted 2-oxazoline scaffold represents a privileged class of heterocycles in modern organic synthesis. Derived primarily from the chiral pool (amino acids), these five-membered rings serve a dual function: they are robust directing groups for asymmetric catalysis (e.g., BOX and PyBOX ligands) and versatile masked carboxylic acid derivatives that allow for orthogonal functionalization.

This guide moves beyond standard textbook definitions to address the causality of reactivity . We will explore how the electronic bias of the


 system dictates regioselectivity during nucleophilic attack and how steric bulk at the C4 position governs the stereochemical outcome of metal-mediated transformations.

Structural Mechanistics & Reactivity Map

The utility of the 2-oxazoline ring stems from its unique electronic distribution. The C=N bond is polarized, making the C2 carbon electrophilic, while the nitrogen atom retains basicity and nucleophilicity.

Core Reactivity Modes
  • N-Alkylation: The nitrogen lone pair is accessible, allowing for quaternization. This is the initiation step for Cationic Ring-Opening Polymerization (CROP).

  • C2-Electrophilic Attack: The C2 position is susceptible to nucleophilic attack, leading to ring opening (hydrolysis) or addition-elimination.

  • 
    -Deprotonation (Lateral Lithiation):  If an alkyl group is present at C2, the protons are acidic (
    
    
    
    ), allowing for enolate-like chemistry without disrupting the ring.
  • Metal Coordination: The nitrogen atom is a hard donor, essential for forming rigid chelate rings in asymmetric catalysis.

Visualization: Reactivity Pathways

OxazolineReactivity Core 4-Substituted 2-Oxazoline N_Attack N-Alkylation (CROP Initiation) Core->N_Attack Electrophile (R-X) C2_Attack C2-Hydrolysis (Ring Opening) Core->C2_Attack H3O+ / OH- Lateral Lateral Lithiation (C2-Alkyl Functionalization) Core->Lateral R-Li / Base Coordination Metal Coordination (Asymmetric Catalysis) Core->Coordination Lewis Acid (Cu, Zn)

Figure 1: Divergent reactivity pathways of the 2-oxazoline scaffold based on reagent class.

Synthesis of the Core Scaffold

While multiple routes exist (e.g., cyclodehydration of amides), the Zinc-Catalyzed Witte-Seeliger Reaction is the most robust for scale-up. It avoids the use of unstable acid chlorides and proceeds in a "one-pot" fashion from nitriles and amino alcohols.

Protocol 1: Zn(OTf) Catalyzed Cyclization

Objective: Synthesis of (S)-4-isopropyl-2-phenyl-2-oxazoline from benzonitrile and L-valinol.

Materials
  • Benzonitrile (1.0 equiv)

  • (S)-Valinol (1.2 equiv)

  • Zn(OTf)

    
     (5 mol%) or ZnCl
    
    
    
    (anhydrous)
  • Chlorobenzene or Toluene (Solvent)

Step-by-Step Workflow
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.

  • Charging: Add Benzonitrile (10 mmol, 1.03 g), Zn(OTf)

    
     (0.5 mmol, 180 mg), and solvent (20 mL). Stir for 10 minutes at RT to activate the nitrile.
    
  • Addition: Add (S)-Valinol (12 mmol, 1.24 g) via syringe.

  • Reaction: Heat the mixture to reflux (110–130°C).

    • Critical Insight: The reaction generates ammonia (NH

      
      ). Ensure the condenser is vented to a fume hood or a trap. The evolution of NH
      
      
      
      is a visual indicator of reaction progress.
  • Monitoring: Monitor by TLC or GC-MS. The disappearance of the nitrile peak (

    
     in IR) indicates completion (typically 12–24 hours).
    
  • Workup: Cool to RT. Dilute with EtOAc (50 mL). Wash with water (

    
    ) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: The product should be a clear oil or low-melting solid.


H NMR must show the disappearance of the N-H protons and the characteristic shift of the C4-H proton (

ppm).

Advanced Functionalization: Lateral Lithiation

This section addresses a high-value transformation often overlooked in basic texts: Lateral Lithiation . When a 2-oxazoline possesses a C2-alkyl group (e.g., 2-methyl-2-oxazoline), it can be deprotonated to form a nucleophilic aza-enolate.

The Regioselectivity Switch:

  • Kinetic Control (Lateral): Use of

    
    -BuLi or 
    
    
    
    -BuLi at -78°C favors deprotonation of the exocyclic alkyl group (lateral position).
  • Thermodynamic/Chelation Control (Ortho): If the C2 substituent is an aromatic ring (e.g., 2-phenyl-2-oxazoline), adding a coordinating ligand like TMEDA can direct lithiation to the ortho position of the phenyl ring.

Protocol 2: Lateral Alkylation of 2-Methyl-2-Oxazoline

Objective: C-C bond formation at the


-position.
Materials
  • 2-Methyl-4-isopropyl-2-oxazoline (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

  • THF (anhydrous)[1]

Step-by-Step Workflow
  • Cryogenic Setup: Charge a flame-dried flask with the oxazoline (5 mmol) and THF (15 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

    • Why -78°C? Higher temperatures favor nucleophilic attack of the organolithium into the C=N bond (ring opening) rather than deprotonation.

  • Deprotonation: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution may turn bright yellow/orange, indicating the formation of the aza-enolate. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add Benzyl bromide (6 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with Et

    
    O. The product will now have a C2-phenethyl group.
    
Visualization: Synthesis & Lithiation Logic

SynthesisWorkflow Start Amino Alcohol + Nitrile Intermediate Zn-Complex Intermediate Start->Intermediate Zn(OTf)2, 110°C Oxazoline 2-Alkyl-Oxazoline Intermediate->Oxazoline - NH3 Lithiation Lateral Lithiation (-78°C, n-BuLi) Oxazoline->Lithiation Deprotonation Product Functionalized Oxazoline Lithiation->Product Electrophile (E+)

Figure 2: Workflow from raw materials to functionalized scaffold via Witte-Seeliger cyclization and lateral lithiation.

Comparative Data: Ligand Performance

When used as ligands (BOX/PyBOX), the 4-substituent dictates enantioselectivity. The table below summarizes the steric influence of common substituents in Cu(II)-catalyzed Diels-Alder reactions.

4-SubstituentSteric Bulk (A-Value)Typical ee% (Diels-Alder)Notes
Isopropyl Medium85-92%Standard balance of sterics/yield.
tert-Butyl High>95%Excellent for bulky substrates; slower kinetics.
Phenyl Medium-High80-90%Electronic effects (

-stacking) can influence selectivity.
Benzyl High (Flexible)70-85%Rotational freedom often lowers selectivity compared to t-Bu.

References

  • Witte, H., & Seeliger, W. (1974).[2] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Liebigs Annalen der Chemie. (Foundational synthesis protocol).

  • Evans, D. A., et al. (1993).

    
    -Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.  (BOX Ligand applications).
    
  • Gschwend, H. W., & Hamdan, A. (1975). Ortho-lithiation of 2-substituted oxazolines. Journal of Organic Chemistry. (Lateral vs Ortho lithiation mechanisms).

  • Desimoni, G., et al. (2006). Pyridine-2,6-bis(oxazolines) as Ligands in Asymmetric Catalysis. Chemical Reviews. (Comprehensive review of PyBOX).

  • Hofstra, J. L., et al. (2020).[3] Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses. (Verified synthetic procedures).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate from Serine Ethyl Ester

For: Researchers, scientists, and drug development professionals Introduction Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, a chiral heterocyclic compound, is a valuable building block in organic synthesis and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, a chiral heterocyclic compound, is a valuable building block in organic synthesis and medicinal chemistry. Its structural motif is present in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The oxazoline ring serves as a versatile synthon, acting as a chiral ligand in asymmetric catalysis, a protecting group for amino alcohols, and a precursor for various functional group transformations.[1][4] This application note provides a detailed protocol for the synthesis of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate from the readily available starting material, serine ethyl ester. The described methodology focuses on a robust and efficient cyclodehydration reaction, a common and effective strategy for the formation of the oxazoline ring.[5][6]

Scientific Rationale and Mechanism

The synthesis of 2-oxazolines from β-hydroxy amides is a well-established transformation in organic chemistry.[6][7] The core of this synthesis is an intramolecular cyclodehydration reaction. The reaction can proceed through two primary mechanistic pathways, largely dependent on the choice of activating or dehydrating agent.[5]

Pathway A: Amide Activation

In this pathway, the amide carbonyl group is activated by a Lewis or Brønsted acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group. Subsequent dehydration leads to the formation of the oxazoline ring with retention of stereochemistry at the carbon bearing the hydroxyl group.

Pathway B: Alcohol Activation

Alternatively, the hydroxyl group can be activated to form a good leaving group. This is often achieved using reagents like triflic acid or Deoxo-Fluor®.[5][8] The nitrogen of the amide then acts as an intramolecular nucleophile, displacing the activated hydroxyl group in an SN2-like fashion. This pathway typically results in an inversion of stereochemistry at the hydroxyl-bearing carbon.[5][8]

The protocol detailed below utilizes a dehydrating agent that favors the alcohol activation pathway, ensuring a stereospecific synthesis from L-serine ethyl ester.

Reaction Workflow Diagram

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification Serine Ethyl Ester Serine Ethyl Ester N-Acyl Serine Ethyl Ester N-Acyl Serine Ethyl Ester Serine Ethyl Ester->N-Acyl Serine Ethyl Ester Base, Solvent Acylating Agent Acylating Agent Acylating Agent->N-Acyl Serine Ethyl Ester N-Acyl Serine Ethyl Ester_2 N-Acyl Serine Ethyl Ester Target Product Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate N-Acyl Serine Ethyl Ester_2->Target Product Solvent, Heat Dehydrating Agent Dehydrating Agent Dehydrating Agent->Target Product Crude Product Crude Target Product Purified Product Pure Target Product Crude Product->Purified Product Chromatography

Caption: A high-level overview of the synthetic workflow.

Experimental Protocol

This protocol is divided into two main stages: the N-acylation of serine ethyl ester and the subsequent cyclodehydration to form the target oxazoline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Serine ethyl ester hydrochloride≥98%Commercially Available
1-Adamantanecarbonyl chloride≥98%Commercially AvailableExample acylating agent.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Molybdenum (IV) oxide (MoO₂)Catalyst GradeCommercially Available[9][10]
6-Methyl-2-pyridinecarboxylic acid≥98%Commercially AvailableLigand for the catalyst.[9]
TolueneAnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction and chromatography.
n-HeptaneReagent GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Chloroform-d (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Part 1: Synthesis of N-(1-Adamantanecarbonyl)-L-serine ethyl ester
  • Reaction Setup: To a 1 L two-necked round-bottomed flask equipped with a magnetic stir bar, add L-serine ethyl ester hydrochloride (16.0 g, 99.6 mmol), acetonitrile (0.50 L), and potassium carbonate (20.9 g, 149 mmol).[10]

  • Cooling: Vigorously stir the resulting white suspension and cool the flask in an ice/water bath.

  • Acylation: Under an inert atmosphere (e.g., argon), add 1-adamantanecarbonyl chloride (10.2 g, 49.8 mmol) in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (300 mL) and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl serine ethyl ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane.

Part 2: Molybdenum-Catalyzed Cyclodehydration

This protocol utilizes a molybdenum dioxide catalyst for an efficient and milder cyclodehydration.[9]

  • Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark trap and a condenser, combine the N-(1-Adamantanecarbonyl)-L-serine ethyl ester (10.5 g, 37.1 mmol), MoO₂(acac)₂ (1.27 g, 3.71 mmol), 6-methyl-2-pyridinecarboxylic acid (1.04 g, 7.43 mmol), and toluene (1.25 L).[9]

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-18 hours.[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the pure ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate.

Reaction Mechanism Diagram

G N_Acyl_Serine N-Acyl Serine Ethyl Ester Protonation Protonation of Hydroxyl N_Acyl_Serine->Protonation H+ (from acid catalyst) Water_Loss Loss of Water Protonation->Water_Loss Forms good leaving group (-OH2+) Carbocation Intermediate Water_Loss->Carbocation Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization Amide nitrogen attacks Deprotonation Deprotonation Cyclization->Deprotonation Oxazoline Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate Deprotonation->Oxazoline -H+

Caption: The proposed mechanism for acid-catalyzed cyclodehydration.

Characterization and Analytical Data

The identity and purity of the synthesized ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the oxazoline ring protons, the ethyl ester group, and the substituent at the 2-position. The coupling constants between the protons on the oxazoline ring can confirm the stereochemistry.
¹³C NMR Resonances corresponding to the carbonyl of the ester, the carbons of the oxazoline ring (C2, C4, C5), and the carbons of the substituent and the ethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy A characteristic C=N stretching frequency for the oxazoline ring (typically around 1650-1680 cm⁻¹). Absence of the O-H and N-H stretching bands from the starting material.
Chiral HPLC To determine the enantiomeric excess of the final product.

Troubleshooting and Optimization

  • Incomplete N-acylation: Ensure the use of anhydrous solvents and reagents. The reaction may require a stronger base or a more reactive acylating agent if the starting material is sterically hindered.

  • Low yield in cyclodehydration: The choice of dehydrating agent is crucial. For substrates prone to side reactions, milder reagents like those mentioned in the protocol are recommended.[9] High dilution conditions may be necessary to suppress intermolecular side reactions.[9] The reaction temperature and time should be optimized for each specific substrate.

  • Epimerization: If stereochemical integrity is critical, reaction conditions that minimize the risk of epimerization at the C4 position should be chosen. This often involves using milder dehydrating agents and lower reaction temperatures.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate from serine ethyl ester. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can reliably produce this valuable chiral building block for a wide range of applications in chemical synthesis and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Gomółka, G., & Stawinski, J. (2021). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 26(15), 4487. [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Wipf, P., & Wang, X. (2002). Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols. Journal of Combinatorial Chemistry, 4(6), 656–660. [Link]

  • Singh, G., & Tilve, S. G. (2018). Synthesis of 2-oxazolines: conventional approaches and our design. ResearchGate. [Link]

  • Wipf, P., & Graham, T. H. (2005). Synthesis and hetero-Michael addition reactions of 2-alkynyl oxazoles and oxazolines. Organic & Biomolecular Chemistry, 3(1), 31–37. [Link]

  • Li, Z., et al. (2017). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 22(12), 2137. [Link]

  • Meyers, A. I. (1978). The Synthetic Utility of 2-Oxazolines. Accounts of Chemical Research, 11(10), 375–381.
  • Meyers, A. I., Hanagan, M. A., & Mazzu, A. L. (1981).
  • Meyers, A. I., Temple, D. L., Nolen, R. L., & Mihelich, E. D. (1974). Oxazolines. IX. Synthesis of homologated acetic acids and esters. The Journal of Organic Chemistry, 39(18), 2778–2783. [Link]

  • Tan, D. S., & Dudley, G. B. (2005). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Organic Letters, 7(5), 717–720. [Link]

  • Martin, L. J., Marzinzik, A. L., Ley, S. V., & Baxendale, I. R. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(44), 8964–8970. [Link]

  • Nogueira, T. C. M., Pinheiro, A. C., & de Souza, M. V. N. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 10(9), 654–658. [Link]

  • Gant, T. G., & Meyers, A. I. (1994). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 94(5), 1265–1310. [Link]

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157–184. [Link]

  • University of Southern Mississippi. (2015). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Aquila. [Link]

  • PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157-184. [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules (Basel, Switzerland), 27(24), 9042. [Link]

  • Kehraus, S., König, G. M., & Wright, A. D. (2002). A new cytotoxic depsipeptide from a sponge-derived fungus, Aspergillus sp.
  • Zhdankin, V. V. (2019). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 24(18), 3369. [Link]

  • Shoda, S., et al. (2009). Efficient synthesis of sugar oxazolines from unprotected N-acetyl-2-amino sugars by using chloroformamidinium reagent in water. The Journal of Organic Chemistry, 74(5), 2210–2212. [Link]

  • Garner, A. L., & Janda, K. D. (2014). Selective transamidation of 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. Organic & Biomolecular Chemistry, 12(43), 8593–8597. [Link]

  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651–658. [Link]

  • ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • Sirkecioglu, O., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters, 51(40), 5313–5315.
  • Ng, Y. X. (2018). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]

  • Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

Sources

Application

Application Note: Chemoselective Cyclodehydration of Serine Derivatives to Oxazolines Using the Burgess Reagent

[1] -hydroxy amides. Executive Summary The formation of 2-oxazolines from serine and threonine derivatives is a cornerstone transformation in the synthesis of peptide mimetics, ligand design (e.g., chiral BOX ligands), a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-hydroxy amides.

Executive Summary

The formation of 2-oxazolines from serine and threonine derivatives is a cornerstone transformation in the synthesis of peptide mimetics, ligand design (e.g., chiral BOX ligands), and natural product total synthesis.[1] While various dehydrating agents exist (e.g., DAST,


, Mitsunobu conditions), many suffer from harsh conditions that lead to racemization at the 

-center or unintended rearrangements.[1]

This guide details the application of the Burgess Reagent (methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-(triethylammoniumsulfonyl)carbamate).[1][2] Unlike acid-catalyzed cyclodehydration, the Burgess reagent operates under neutral-to-mildly basic conditions, preserving stereochemical integrity at the sensitive 

-carbon of amino acid derivatives.[1] This protocol provides a robust, self-validating workflow for converting

-acyl serine derivatives into their corresponding oxazolines.[1]

Scientific Foundation: Mechanism & Causality[1]

To optimize this reaction, one must understand that it is not a simple dehydration but a stereospecific intramolecular substitution .[1]

The Mechanistic Pathway

The reaction proceeds via an initial sulfamoylation of the primary alcohol, converting the hydroxyl group—a poor leaving group—into a highly activated sulfamate.[1]

  • Activation: The serine hydroxyl attacks the sulfur of the Burgess reagent.[1] This is generally fast and occurs at lower temperatures.[1]

  • Cyclization: The carbonyl oxygen of the amide backbone attacks the

    
    -carbon (the methylene of the serine side chain).[1]
    
  • Elimination: The reaction concludes with the departure of the sulfamate leaving group (liberating

    
     and 
    
    
    
    -methanol complex), yielding the oxazoline.[1]

Critical Insight: For serine (primary alcohol), the


-carbon is achiral, so inversion is moot.[1] However, the mildness of this internal 

-like displacement is crucial for preventing epimerization at the adjacent

-carbon.[1]
Mechanistic Visualization

The following diagram outlines the reaction flow and intermediate species.

BurgessMechanism Substrate N-Acyl Serine (Start) Intermediate Activated Sulfamate Intermediate Substrate->Intermediate Sulfamoylation (Fast, RT) Burgess Burgess Reagent (Reagent) Burgess->Intermediate TS Intramolecular Attack (SN2) Intermediate->TS Heat (Reflux) Product 2-Oxazoline (Final) TS->Product - Leaving Group Byproducts Byproducts: Et3N + SO3·MeOH TS->Byproducts

Caption: Figure 1. Stepwise conversion of serine derivatives to oxazolines via sulfamate activation.[1]

Strategic Experimental Design

Reagent Handling (The "Achilles Heel")

The Burgess reagent is notoriously hygroscopic.[1] Hydrolysis yields the primary carbamate (


), which is inactive.[1]
  • Quality Check: Fresh reagent is a white crystalline solid (mp 76-79 °C).[1] If it appears sticky or smells strongly of amine, recrystallize from dry benzene/THF (though purchasing fresh is recommended for reproducibility).[1]

  • Storage: Store at -20°C under Argon.

Solvent Selection[1]
  • THF (Tetrahydrofuran): The gold standard.[1] It solubilizes both the polar peptide backbone and the reagent.[1] It allows for a reflux temperature (~66°C) that is ideal for driving the cyclization step without thermal degradation.[1]

  • DCM (Dichloromethane): Useful for very temperature-sensitive substrates, but the lower boiling point (40°C) may result in incomplete cyclization for sterically hindered amides.[1]

Substrate Compatibility
  • Protecting Groups: Compatible with Boc, Cbz, Fmoc, and benzyl esters.[1]

  • Stereochemistry: For Serine , the

    
    -center is preserved.[1] For Threonine , the reaction proceeds with inversion  at the 
    
    
    
    -carbon (producing cis-oxazolines from anti-amino alcohols), confirming the
    
    
    mechanism.[1]

Standard Operating Procedure (SOP)

Objective: Synthesis of methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate (from


-Benzoyl-Ser-OMe).
Materials Table
ComponentEquiv.RoleCritical Attribute
N-Acyl Serine 1.0SubstrateMust be azeotropically dried (toluene)
Burgess Reagent 1.5 - 2.0Dehydrating AgentAnhydrous; White crystals
Anhydrous THF [0.1 M]SolventDistilled or from SPS (Solvent Purification System)
Argon/Nitrogen N/AAtmosphereStrictly inert atmosphere required
Step-by-Step Protocol
  • Pre-Reaction Drying:

    • Dissolve the starting serine derivative in a small amount of toluene and concentrate in vacuo to remove trace water.[1] Repeat twice.

    • Why: Even trace water destroys the Burgess reagent, requiring large excesses that complicate purification.[1]

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the serine substrate (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

    • Flush the system with Argon.[1]

  • Reagent Addition:

    • Add the Burgess reagent (1.5 equiv) in one portion at room temperature.[1]

    • Observation: The mixture typically remains clear or turns slightly yellow.[1]

  • Cyclization (The Thermal Drive):

    • Fit the flask with a reflux condenser (also flame-dried/purged).[1]

    • Heat the reaction to reflux (approx. 65-70°C) .

    • Timecourse: Monitor by TLC or LCMS. Conversion of the intermediate sulfamate to oxazoline typically takes 1 to 3 hours .[1]

    • Note: If using DCM, reflux at 40°C; reaction times may extend to 12h.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Option A (Aqueous): Dilute with

      
       or EtOAc, wash with water (x1) and brine (x1).[1] Dry over 
      
      
      
      .[1]
    • Option B (Direct): For robust substrates, concentrate the reaction mixture directly onto silica gel.[1]

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).[1]

    • Caution: Oxazolines can hydrolyze on acidic silica.[1] Add 1%

      
       to the eluent if the product is sensitive.[1]
      

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common issues during synthesis.

Optimization Start Issue: Low Yield / Incomplete Rxn CheckReagent Check Burgess Reagent (Is it old/hydrolyzed?) Start->CheckReagent CheckTemp Check Temperature (Is reflux sufficient?) CheckReagent->CheckTemp No (Reagent OK) Action1 Recrystallize or Buy Fresh (Must be white crystals) CheckReagent->Action1 Yes (Sticky/Yellow) CheckSterics Steric Hindrance? CheckTemp->CheckSterics Temp is OK Action2 Switch Solvent to Toluene (Increase T to 80-90°C) CheckTemp->Action2 Intermediate persists Action3 Double Reagent Loading (Push equilibrium) CheckSterics->Action3 Bulky R-Group

Caption: Figure 2. Troubleshooting logic for optimizing oxazoline formation.

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970).[1] Thermal reactions of alkyl N-(carbomethoxysulfamoyl)alkanimidates. The Journal of Organic Chemistry, 38(1), 26-31.[1] Link[1]

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazolines. Tetrahedron Letters, 33(42), 6267-6270.[1] Link

  • Wipf, P. (1995).[1] Synthetic applications of the Burgess reagent. Encyclopedia of Reagents for Organic Synthesis. Link

  • Mantei, R. A., et al. (2008).[1] A practical, kilogram-scale implementation of the Burgess reagent for the synthesis of oxazolines. Organic Process Research & Development, 12(6), 1161-1169.[1] Link[1]

Sources

Method

Application Notes and Protocols: C-2 Functionalization of Ethyl Oxazoline-4-carboxylate

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with detailed methodologies for the C-2 functionalization of ethyl oxazoline-4-carboxylate. This versatile heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed methodologies for the C-2 functionalization of ethyl oxazoline-4-carboxylate. This versatile heterocyclic scaffold is a cornerstone in asymmetric synthesis, primarily serving as a precursor to chiral α-amino acids and as a component of widely used chiral ligands.[1][2][3] This document moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into experimental design, optimization, and troubleshooting. We will explore two primary, field-proven strategies: direct deprotonation followed by electrophilic quench, and modern palladium-catalyzed C-H activation/cross-coupling reactions. Each section includes step-by-step protocols, mechanistic diagrams, and data tables to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Oxazolines

The 2-oxazoline ring is a privileged structural motif in modern organic chemistry. Its utility stems from several key features:

  • Chiral Integrity: Synthesized from readily available and inexpensive chiral amino alcohols, the stereocenter at C-4 is robust and directs the stereochemical outcome of subsequent reactions.[2]

  • Chemical Stability: The oxazoline ring is stable to a range of reagents, including weak acids, bases, nucleophiles, and oxidants, allowing for diverse chemical manipulations.[2][4]

  • Activating Nature: The nitrogen and oxygen atoms of the ring acidify the C-2 proton, making it susceptible to deprotonation by strong bases. Furthermore, the oxazoline moiety can act as a directing group in metal-catalyzed reactions.[5]

The C-2 position is the primary site for introducing molecular complexity. Functionalization at this site, followed by hydrolysis of the oxazoline ring, provides a powerful and stereocontrolled route to a vast array of non-proteinogenic α-amino acids, which are critical components in peptide mimics, pharmaceuticals, and biologically active probes.

Diagram 1: General Strategy for α-Amino Acid Synthesis

Caption: General workflow from the starting oxazoline to the target amino acid.

Methodology 1: C-2 Lithiation and Electrophilic Quench

The classic and most direct approach to C-2 functionalization relies on the deprotonation of the C-2 proton using a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting 2-lithio-oxazoline is a potent nucleophile that readily reacts with a wide range of electrophiles.

Mechanistic Rationale

The success of this method hinges on the kinetic acidity of the C-2 proton. The adjacent nitrogen atom provides inductive stabilization to the resulting carbanion, while potential chelation of the lithium cation between the oxazoline nitrogen and the carbonyl oxygen of the C-4 ester group further stabilizes the intermediate. This chelation also helps to lock the conformation, providing a basis for high diastereoselectivity when new stereocenters are formed.

Diagram 2: Mechanism of Lithiation and Alkylation

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench A Start: Ethyl Oxazoline-4-carboxylate (C-2 Proton is Acidic) B Intermediate: 2-Lithio-oxazoline (Stabilized Carbanion) A->B  n-BuLi  THF, -78 °C C Reaction with Electrophile (E+) B->C  R-X (e.g., Alkyl Halide)  -78 °C to RT D Product: C-2 Functionalized Oxazoline C->D Formation of new C-C bond

Caption: Stepwise mechanism for the deprotonation and electrophilic quench.

Detailed Experimental Protocol: C-2 Benzylation

This protocol details the benzylation of ethyl (S)-oxazoline-4-carboxylate as a representative example.

Materials:

  • Ethyl (S)-oxazoline-4-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add ethyl (S)-oxazoline-4-carboxylate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and ensure kinetic control.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 45 minutes.

  • Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise. The yellow color should dissipate upon addition. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure C-2 benzylated product.

Scope and Limitations

This method is highly versatile and compatible with a wide range of electrophiles.

Electrophile ClassExampleTypical YieldNotes
Alkyl HalidesBenzyl bromide, Iodomethane75-95%Primary and benzylic halides work best. Secondary halides can lead to elimination.
Aldehydes/KetonesBenzaldehyde, Acetone60-85%Forms a β-hydroxy amino acid precursor. Diastereoselectivity can be high.
Carbon DioxideCO₂ (dry ice)70-90%Forms a malonic acid derivative after hydrolysis.
Silyl HalidesTrimethylsilyl chloride (TMSCl)>90%Useful for protecting the C-2 position or for further transformations.

Trustworthiness: The protocol's success relies on stringent anhydrous and anaerobic conditions. The use of freshly distilled THF and accurately titrated n-BuLi is paramount. The reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before quenching.

Methodology 2: Palladium-Catalyzed C-H Arylation

Direct C-H activation and functionalization represent a more modern and atom-economical approach, avoiding the need for stoichiometric organometallic reagents. Palladium catalysis has emerged as a powerful tool for the direct C-2 arylation of oxazolines with aryl halides or triflates.[6][7][8]

Mechanistic Rationale

While several mechanistic pathways can operate, a common proposal involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by C-H activation. The oxazoline nitrogen is believed to coordinate to the palladium center, directing the C-H activation to the C-2 position. The catalytic cycle then proceeds through reductive elimination to form the C-C bond and regenerate the active palladium catalyst. The choice of ligand, base, and solvent is critical for achieving high regioselectivity and yield.[6][9]

Diagram 3: Simplified Catalytic Cycle for C-2 Arylation

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Catalyst Pd(II) Ar-Pd(II)-X Intermediate Pd(0)->Pd(II) Ar-X OxAdd Oxidative Addition (Ar-X) Pd(II)_Ox Aryl-Pd(II)-Oxazoline Complex Pd(II)->Pd(II)_Ox Oxazoline, Base CH_Act C-H Activation / CMD (Oxazoline) Product C-2 Arylated Product Pd(II)_Ox->Product RedElim Reductive Elimination Product->Pd(0) Regeneration Catalyst_Regen Catalyst Regeneration

Caption: A simplified representation of the Pd-catalyzed C-H arylation cycle.

Detailed Experimental Protocol: C-2 Phenylation

This protocol is adapted from literature procedures for the direct arylation of oxazolines.[7][8]

Materials:

  • Ethyl (S)-oxazoline-4-carboxylate

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Celatom® or silica gel for filtration

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%), dppe (10 mol%), and K₂CO₃ (2.0 eq).

  • Reagent Addition: Add ethyl (S)-oxazoline-4-carboxylate (1.0 eq) and bromobenzene (1.5 eq) to the tube.

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (approx. 0.2 M). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.

  • Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Cooling and Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celatom® or silica gel to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the C-2 phenylated oxazoline.

Key Experimental Considerations
  • Catalyst System: The combination of the palladium precursor and the phosphine ligand is crucial. Dppe is often effective for this transformation.[7][8] Other ligands may be required for different aryl halides.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically required to facilitate the C-H activation step.

  • Solvent: Nonpolar aprotic solvents like dioxane or toluene often favor C-2 arylation.[6]

  • Aryl Halide: While aryl bromides are common, more reactive aryl iodides or less reactive aryl chlorides can also be used, though conditions may need re-optimization.

Summary and Outlook

The C-2 functionalization of ethyl oxazoline-4-carboxylate is a robust and highly valuable transformation in synthetic organic chemistry. The classic deprotonation-alkylation strategy offers broad scope and predictability, while modern palladium-catalyzed C-H activation methods provide a more efficient and atom-economical alternative for constructing C-C bonds. The choice of method will depend on the specific target molecule, available resources, and desired scale. Future developments will likely focus on expanding the scope of catalytic methods to include a wider range of coupling partners and developing more sustainable protocols using earth-abundant metal catalysts.

References

  • Bellina, F., & Cauteruccio, S. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed.
  • Xi, T., Mei, Y., & Lu, Z. (2015). Palladium-Catalyzed C-2 C–H Heteroarylation of Chiral Oxazolines: Diverse Synthesis of Chiral Oxazoline Ligands. Organic Letters.
  • Xi, T., Mei, Y., & Lu, Z. (2015). Palladium-Catalyzed C-2 C-H Heteroarylation of Chiral Oxazolines. PubMed.
  • Bellina, F., & Cauteruccio, S. (2010). ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ResearchGate.
  • Larsson, J. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA.
  • Wikipedia contributors. (n.d.). Oxazoline. Wikipedia.
  • Various Authors. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal.
  • Meyers, A. I., & Tavares, F. X. (1996). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Journal of Organic Chemistry. (Note: The provided link is to a related article on flow synthesis, citing the original Meyers work).
  • Allouch, I., et al. (2025). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. MDPI.
  • Sammakia, T., & Latham, H. A. (1996). On the Mechanism of Oxazoline-Directed Metalations: Evidence for Nitrogen-Directed Reactions. The Journal of Organic Chemistry.
  • Chadwick, D. J., et al. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Indian Academy of Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxazoline Cyclization from Amino Acid Esters

Welcome to the technical support center for the synthesis and optimization of oxazolines derived from amino acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of oxazolines derived from amino acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. Oxazolines are not merely stable protecting groups for amino alcohols but are also pivotal chiral ligands in asymmetric catalysis and integral components of numerous biologically active molecules.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields to undesired side reactions and loss of stereochemical integrity.

This document provides a comprehensive, experience-driven resource to navigate these complexities. We will delve into the mechanistic underpinnings of common cyclization strategies, offer solutions to frequently encountered problems, and provide detailed protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a validated solution.

Question 1: My cyclization reaction is stalling, and I'm observing low conversion of my starting N-acyl amino alcohol. What are the likely causes and how can I drive the reaction to completion?

Answer: Low conversion is a frequent issue and can often be attributed to insufficient dehydration or a suboptimal choice of cyclizing agent for your specific substrate.

  • Insufficient Water Removal: The cyclization is a dehydration reaction, and the presence of water can inhibit the forward reaction or even lead to hydrolysis of the desired oxazoline.[4] If using a method that generates water, such as acid catalysis, ensure you are using an effective method for its removal, like a Dean-Stark trap or the addition of molecular sieves.

  • Reagent Potency: Dehydrating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor lose their potency over time, especially with improper storage.[5] It is recommended to use a fresh bottle or a recently purchased stock. For methods employing thionyl chloride to generate an intermediate imidoyl chloride, strictly anhydrous conditions are paramount to prevent quenching of the reagent.[2]

  • Steric Hindrance: If your amino acid ester or the acyl group is sterically bulky, the cyclization may be kinetically slow. In such cases, increasing the reaction temperature or switching to a more potent cyclizing agent may be necessary. For instance, triflic acid (TfOH) is a powerful promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides and can be effective for more challenging substrates.[6][7]

Question 2: I'm seeing a significant amount of a side product with a higher molecular weight than my expected oxazoline. What could this be and how do I prevent its formation?

Answer: A common side product in oxazoline synthesis is the formation of an ester from the reaction of the starting amino alcohol with another molecule of the carboxylic acid or acylating agent.[8] This is particularly prevalent when using coupling reagents in a one-pot synthesis from the free carboxylic acid and amino alcohol.

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of the carboxylic acid or acylating agent can favor the undesired esterification.

  • Protecting Groups: The use of silyl protecting groups on the hydroxyl moiety of the amino alcohol can circumvent this side reaction. The reaction then proceeds via in situ desilylation followed by cyclization.[8]

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. For instance, in some systems, switching from triethylamine to pyridine has been shown to improve the yield of the desired oxazoline and reduce side product formation.[8] Dichloromethane is often a good solvent choice that facilitates easy workup.[8]

Question 3: My chiral amino acid-derived oxazoline is showing a loss of enantiomeric purity (epimerization). What is causing this and how can I maintain stereochemical integrity?

Answer: Epimerization at the C4 position of the oxazoline ring is a critical issue, especially in the synthesis of chiral ligands. This can occur under harsh reaction conditions.

  • Mild Reaction Conditions: Employing milder cyclization reagents is key. DAST and Deoxo-Fluor are known to effect cyclization at low temperatures (-78 °C to -20 °C), which helps in preserving sensitive stereochemical features.[5]

  • Avoid Strong Bases: Strong bases can deprotonate the C4 proton, leading to racemization. If a base is required, a non-nucleophilic, sterically hindered base should be considered.

  • Reaction Mechanism: The choice of cyclization method can influence the stereochemical outcome. For instance, a TfOH-promoted cyclization has been shown to proceed with inversion of stereochemistry at the hydroxyl-bearing carbon, suggesting activation of the alcohol as a leaving group.[6][7] Understanding the operative mechanism is crucial for predicting and controlling the stereochemical outcome.

Frequently Asked Questions (FAQs)

What is the most common starting material for chiral oxazoline synthesis?

Enantiomerically pure amino alcohols derived from natural amino acids are the most common and cost-effective starting materials for the synthesis of chiral oxazolines.[1] These are typically obtained by the reduction of the corresponding amino acid.[2]

Can I synthesize oxazolines directly from a carboxylic acid and an amino alcohol in one pot?

Yes, one-pot syntheses are possible and can be quite efficient.[6][9] These methods often employ coupling reagents to first form the N-acyl amino alcohol in situ, followed by cyclization. However, careful optimization is required to minimize the formation of ester side products.[9][10]

What are some of the key applications of oxazolines in drug development?

Oxazolines are versatile scaffolds in medicinal chemistry and drug development. They are found in a wide range of biologically active natural products and synthetic compounds with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][11][12][13] They are also used as chiral auxiliaries and ligands in the asymmetric synthesis of drug candidates.[1][3]

How do I purify my oxazoline product?

Purification is typically achieved through distillation or column chromatography.[4][14] For volatile oxazolines, distillation under reduced pressure is effective. For less volatile or solid products, silica gel chromatography is commonly used. The choice of eluent will depend on the polarity of the specific oxazoline.

Experimental Protocols

Protocol 1: Oxazoline Synthesis via Dehydrative Cyclization using Triflic Acid

This protocol is adapted from a method described for the dehydrative cyclization of N-(2-hydroxyethyl)amides.[15]

  • Preparation of the N-acyl Amino Alcohol:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure N-acyl amino alcohol.

  • Cyclization:

    • Dissolve the purified N-acyl amino alcohol (1.0 eq) in 1,2-dichloroethane (DCE).[15]

    • Add triflic acid (1.5 eq) to the solution at room temperature.[15]

    • Heat the reaction mixture to 80 °C and monitor the reaction by TLC or LC-MS.[15]

    • Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude oxazoline by flash column chromatography or distillation.

Data Presentation

The choice of cyclizing agent and reaction conditions has a profound impact on the yield of the oxazoline. The following table summarizes a comparison of different reagents for the cyclization of a generic N-acyl amino alcohol.

Cyclizing AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Triflic AcidNoneDCE8075-95[6][7]
DASTNoneDCM-78 to 070-90[5]
Deoxo-FluorNoneDCM-20 to RT70-95[5]
Thionyl ChloridePyridineTolueneReflux60-85[2]
XtalFluor-EPyridineDCM-78 to RT~80[8]

Visualizations

Reaction Mechanism: Acid-Catalyzed Dehydration

G cluster_0 Step 1: Protonation of Hydroxyl Group cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Deprotonation cluster_3 Overall Reaction A N-acyl amino alcohol B Protonated alcohol A->B H+ C Oxonium intermediate B->C Lone pair attack D Oxazoline C->D -H+ Start Starting Material End Product Start->End Dehydration G cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Low Isolated Yield start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Complete Conversion (Low Isolated Yield) check_conversion->complete No reagent Check Reagent Potency incomplete->reagent temp Increase Reaction Temperature incomplete->temp water Ensure Anhydrous Conditions incomplete->water purification Optimize Purification (e.g., change chromatography eluent) complete->purification side_reactions Analyze for Side Products (e.g., ester formation) complete->side_reactions

Caption: Troubleshooting flowchart for low yield.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from [Link]

  • MDPI. (2025, November 12). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, November 1). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the preparation of chiral oxazoline ligands. Retrieved from [Link]

  • [No title found]. Retrieved from [Link]

  • Bentham Science. (2024, January 12). A Review of the Synthesis of Oxazoline Derivatives. Retrieved from [Link]

  • MDPI. (2025, February 19). Asymmetric Synthesis and Bioactivity Evaluation of Chiral Oxazoline Skeleton Molecules. Retrieved from [Link]

  • MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). The Chemistry of the Oxazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. Retrieved from [Link]

  • Bentham Science. (n.d.). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Retrieved from [Link]

  • PubMed. (2017, November 15). Designing, synthesis, and antimicrobial action of oxazoline and thiazoline derivatives of fatty acid esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 5). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Retrieved from [Link]

  • DiVA. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-oxazolines.
  • ACS Publications. (2025, August 25). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, October 28). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Retrieved from [Link]

  • ACS Publications. (2005, April 16). Molybdenum Oxides as Highly Effective Dehydrative Cyclization Catalysts for the Synthesis of Oxazolines and Thiazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. Retrieved from [Link]

  • ResearchGate. (n.d.). General method for oxazoline synthesis. Retrieved from [Link]

  • idUS. (n.d.). Synthesis of Sugar Oxazolines by Intramolecular Ritter-Like Reaction of D-Fructose Precursors. Retrieved from [Link]

  • DiVA. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]

  • FULIR. (2024, July 25). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. Retrieved from [Link]

  • IDEALS. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. Retrieved from [Link]

  • ResearchGate. (2016, August 24). How to achieve oxazoline ring formation by cyclization step starting from amides?. Retrieved from [Link]

  • MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of Ethyl Oxazoline-4-Carboxylates

Topic: Solvent Selection & Crystallization Protocol Compound Class: 2-Substituted-2-Oxazoline-4-Carboxylates (Intermediate for Serine/Threonine derivatives) Document ID: TSC-OXAZ-004 Last Updated: 2025-05-20 Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Crystallization Protocol Compound Class: 2-Substituted-2-Oxazoline-4-Carboxylates (Intermediate for Serine/Threonine derivatives) Document ID: TSC-OXAZ-004 Last Updated: 2025-05-20

Core Directive: The Stability-Solubility Paradox

Executive Summary: Crystallizing ethyl oxazoline-4-carboxylate derivatives presents a specific chemical challenge: the labile C=N bond . Unlike their aromatic oxazole counterparts, oxazolines (dihydro-oxazoles) are cyclic imino ethers. They are prone to acid-catalyzed hydrolysis (ring opening) and polymerization (cationic ring-opening polymerization, CROP).

Your solvent selection must navigate two opposing forces:

  • Solubility: The ester group imparts high solubility in organic solvents, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Stability: Trace acidity or moisture in the solvent system will degrade the oxazoline ring back into the amino-ester precursor.

Critical Rule: Never use unbuffered protic solvents (e.g., wet ethanol) or acidic solvents (e.g., chloroform with HCl stabilizers) without strict pH control.

Solvent Selection Matrix

The following table categorizes solvents based on interaction with the oxazoline core.

Solvent ClassSuitabilitySpecific SolventsTechnical Rationale
Esters High Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Primary Choice. Good solubility profile. Non-protic. IPAc is preferred for scale-up due to higher boiling point and lower water miscibility.
Aromatic Hydrocarbons High TolueneExcellent for Cooling Crystallization. Moderate solubility allows for high recovery upon cooling. Low water content.
Ethers Medium MTBE, THF, 2-MeTHFGood solubility, but often too good, leading to low yields. MTBE is a superior anti-solvent than hexane for polar oxazolines.
Alkanes Anti-Solvent n-Heptane, Hexane, CyclohexaneUse with Caution. Causes oiling out if added too quickly. Heptane is preferred over hexane (higher flash point).
Alcohols Risk Isopropanol (IPA), EthanolHydrolysis Risk. Only use if strictly anhydrous. Can cause transesterification or ring opening if trace acid is present.
Chlorinated Avoid DCM, ChloroformStability Risk. Chloroform often contains acidic stabilizers (HCl) which rapidly decompose oxazolines.

Experimental Protocol: The "Safe-Zone" Crystallization

This protocol minimizes thermal stress and hydrolysis risk. It uses a Toluene/Heptane system, which offers the best balance of stability and crystal growth control.

Phase A: Dissolution & Drying
  • Dissolution: Dissolve crude ethyl oxazoline-4-carboxylate in Toluene (3-5 volumes) at 45–50°C.

    • Note: Do not exceed 60°C. Thermal degradation accelerates rapidly above this threshold.

  • Drying (Crucial): If the crude oil was wet, perform an azeotropic distillation under reduced pressure to remove water.

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE filter to remove inorganic salts (e.g., NaCl/TEA·HCl from synthesis).

Phase B: Nucleation & Growth
  • Seeding: Cool the solution to 30°C. Add 0.5 wt% seed crystals .

    • Why? Oxazolines are notorious for super-saturation. Without seeds, the solution will likely crash out as an oil (oiling out) when cooled further.

  • Aging: Hold at 30°C for 1 hour to allow a seed bed to establish.

  • Anti-Solvent Addition: Slowly add n-Heptane (2-3 volumes) over 2 hours.

  • Cooling: Ramp temperature down to 0°C or -10°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting white solids. Wash with cold Heptane. Dry in a vacuum oven at <40°C.

Visualizing the Decision Process

The following diagram illustrates the logic flow for solvent selection and troubleshooting.

SolventSelection Start Start: Crude Oxazoline CheckState Is Crude Solid or Oil? Start->CheckState OilPath Oil (Low MP) CheckState->OilPath < 30°C MP SolidPath Solid (High MP) CheckState->SolidPath > 40°C MP SolventChoice Primary Solvent Selection OilPath->SolventChoice Requires Low Temp (-20°C) SolidPath->SolventChoice Toluene Toluene (Preferred) Stable, Good Recovery SolventChoice->Toluene EtOAc Ethyl Acetate Good for Polar Analogs SolventChoice->EtOAc Alcohol Alcohols STOP: Hydrolysis Risk SolventChoice->Alcohol Avoid AntiSolvent Anti-Solvent Addition Toluene->AntiSolvent Add Heptane EtOAc->AntiSolvent Add Hexane OilingOut Issue: Oiling Out? AntiSolvent->OilingOut FixOil 1. Increase Temp 2. Add Seed 3. Slower Addition OilingOut->FixOil Yes Success Crystalline Product OilingOut->Success No FixOil->Success

Caption: Decision Logic for Oxazoline Solvent Selection. Note the critical checkpoint for "Oiling Out" which requires seeding intervention.

Troubleshooting & FAQs

Q1: My product separates as a yellow oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the anti-solvent (Heptane) decreases the solubility of the oil phase faster than the crystal nucleation rate. Solution:

  • Re-heat the mixture until the oil dissolves (become a single phase).

  • Seed the solution immediately once it enters the metastable zone (slightly supersaturated).

  • Slow Down: Add the anti-solvent much slower.

  • Switch Solvents: If using EtOAc/Hexane, switch to IPAc/Heptane . The slightly more lipophilic Isopropyl Acetate often mitigates oiling out better than Ethyl Acetate.

Q2: The NMR shows a new set of peaks, and the product is liquid. Did it degrade?

Diagnosis: Likely Hydrolysis . The oxazoline ring has opened to form the linear amino-ester or amide. Cause: Presence of water or acid in the solvent.[1] Verification: Check for the disappearance of the characteristic C=N signal in 13C NMR (approx. 160-170 ppm) and appearance of amide/ester carbonyls. Prevention:

  • Pre-dry all solvents over Molecular Sieves (3Å or 4Å).

  • Add a "base keeper": A trace amount of Triethylamine (0.1%) in the crystallization solvent can neutralize adventitious acid and stabilize the ring.

Q3: Can I use Ethanol or Methanol?

Technical Advice: Generally No. While oxazolines are soluble in alcohols, the nucleophilic oxygen of the alcohol can attack the C=N bond (imino ether) under even mildly acidic conditions, leading to ring opening or transesterification of the pendant ester. If you must use alcohol, ensure it is anhydrous and the temperature is kept <0°C.

Q4: How do I remove the color?

Solution: Oxazolines often carry yellow/orange impurities from the cyclization step (e.g., from SOCl2 or metal catalysts).

  • Do not use charcoal in acidic solvents.

  • Protocol: Dissolve in Toluene, treat with activated carbon (neutral pH grade) or silica gel for 30 mins at room temperature, filter, then proceed to crystallization.

References

  • Oxazoline Synthesis & Stability

    • Wiley, R. H., & Bennett, L. L. "The Chemistry of the Oxazolines."[1] Chemical Reviews, 1949, 44(3), 447–476. (Foundational chemistry on ring stability).

  • General Crystallization of Heterocycles

    • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012. (Standard protocols for solvent selection and oiling out).
  • Oxazoline Polymerization Risks (CROP)

    • Hoogenboom, R. "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition, 2009.
  • Solvent Selection Guides

    • Diorazio, L., et al. "Solvent selection guide."[2][3] ACS Green Chemistry Institute Pharmaceutical Roundtable, 2018.[2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate

An In-Depth Guide to the Spectroscopic Analysis of Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate: A Comparative Approach Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate: A Comparative Approach

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, a heterocyclic compound, serves as a valuable chiral building block in organic synthesis. Accurate and unambiguous characterization of its structure is paramount for its application. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive analysis of its ¹H NMR spectrum. We delve into the theoretical underpinnings and practical considerations for spectral acquisition and interpretation. Furthermore, we objectively compare the insights gained from ¹H NMR with complementary analytical techniques, including ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic framework for the rigorous structural validation of this and similar molecules.

Introduction

In the field of synthetic chemistry, the confirmation of a molecule's structure is the final arbiter of a successful reaction. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and widely used method for determining the structure of organic compounds in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled.

This guide focuses on ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, a molecule featuring a chiral center and various proton environments, making it an excellent case study for ¹H NMR analysis. Our objective is to not only dissect its ¹H NMR spectrum but also to place this analysis within a broader, practical context. We will explore how complementary techniques provide orthogonal data that, when combined, create a self-validating system of characterization, ensuring the highest degree of scientific rigor.

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the initial and most informative step in the structural analysis of most organic molecules. The technique is based on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy difference between these states corresponds to radio frequencies, and the absorption of this energy gives rise to the NMR signal. The precise frequency at which a proton absorbs is highly sensitive to its local electronic environment, providing a wealth of structural information.[2]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of an NMR spectrum is directly dependent on the care taken during sample preparation and instrument setup.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard choice as it is an excellent solvent for a wide range of organic compounds and its residual proton signal (at 7.26 ppm) is well-defined and rarely interferes with signals of interest. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.

    • Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm, which is used to reference the chemical shift scale.[2] Its volatility makes it easy to remove from the sample if recovery is needed.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Causality: Higher field strengths (e.g., 400 MHz vs. 60 MHz) result in greater signal dispersion, reducing spectral overlap and making interpretation of complex splitting patterns more straightforward.[2] A typical pulse-acquire sequence is sufficient for a standard ¹H spectrum.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on the structure of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate and established principles of chemical shifts and coupling constants, we can predict the ¹H NMR spectrum.[3][4]

Molecular Structure with Proton Labeling

Caption: Labeled protons on ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment & Rationale
Hf~1.30Triplet (t)3H³J(Hf-He) ≈ 7.1Ethyl -CH₃ : Located in a typical aliphatic region. Split into a triplet by the adjacent two He protons.
Ha, Hb~4.2 - 4.5Multiplet (m)2H²J(Ha-Hb) ≈ -10 to -15, ³J(Ha-Hc), ³J(Hb-Hc)C5-CH₂ : These protons are diastereotopic due to the adjacent chiral center (C4). They couple with each other (geminal coupling) and with Hc (vicinal coupling), resulting in a complex multiplet, often an ABX system. They are deshielded by the adjacent oxygen atom.
He, He'~4.25Quartet (q)2H³J(He-Hf) ≈ 7.1Ethyl O-CH₂ : Deshielded by the adjacent ester oxygen. Split into a quartet by the three neighboring Hf protons.
Hc~4.8 - 5.0Triplet of Doublets (td) or Multiplet1H³J(Hc-Ha), ³J(Hc-Hb)C4-H : This proton is on the chiral center and is deshielded by both the ester group and the ring nitrogen. It is coupled to the two diastereotopic protons (Ha and Hb) on C5, leading to a complex splitting pattern.
Hd~6.8 - 7.0Singlet (s)1HN/AC2-H (Imine H) : This proton is attached to an sp² carbon double-bonded to nitrogen (an imine-like structure), causing significant deshielding and shifting it downfield.

graph Coupling {
rankdir="LR";
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
// Nodes for proton groups
Hf [label="Hf (3H)"];
He [label="He (2H)"];
Hc [label="Hc (1H)"];
Hab [label="Ha, Hb (2H)"];
Hd [label="Hd (1H)"];

// Edges representing coupling
Hf -> He [label=" ³J ≈ 7.1 Hz"];
He -> Hc [style=dashed, color="#EA4335", label=" ⁴J (weak)"];
Hc -> Hab [label=" ³J"];
Hab -> Hab [style=dashed, color="#FBBC05", label=" ²J (geminal)"];

// No coupling to Hd
Hd;

}

Caption: Key ¹H-¹H coupling relationships in the molecule.

Part 2: Corroborative and Complementary Analytical Techniques

While ¹H NMR provides the primary structural blueprint, relying on a single technique can be misleading. Unambiguous confirmation requires a multi-faceted approach where different methods provide complementary information. This establishes a self-validating system critical for scientific trustworthiness.

Workflow for Structural Elucidation

A logical workflow ensures comprehensive characterization. The process typically begins with less destructive, information-rich techniques like NMR and progresses as needed.

workflow cluster_primary Primary Analysis cluster_confirmation Confirmation & Orthogonal Data start Synthesized Compound nmr_h1 ¹H NMR Spectroscopy start->nmr_h1 Dissolve in CDCl₃ decision Structure Unambiguous? nmr_h1->decision Initial Structure Proposed nmr_c13 ¹³C NMR (Carbon Skeleton) decision->nmr_c13 No ftir FTIR (Functional Groups) decision->ftir No ms Mass Spectrometry (Molecular Weight) decision->ms No end_node Structure Confirmed decision->end_node Yes nmr_c13->end_node ftir->end_node ms->end_node

Caption: Logical workflow for comprehensive compound characterization.

Comparative Analysis of Key Techniques

Table 2: Comparison of Spectroscopic and Spectrometric Methods

TechniqueInformation ProvidedKey AdvantagesLimitations
¹H NMR Detailed proton environment, connectivity (H-H coupling), stereochemistry, and relative proton count.Non-destructive, highly detailed structural information, quantitative.Relatively insensitive, requires ~1-5 mg of sample, can have overlapping signals.[5]
¹³C NMR Number of unique carbons, carbon hybridization (sp³, sp², sp), and chemical environment.Non-destructive, excellent for confirming carbon backbone.Very low natural abundance of ¹³C leads to low sensitivity, requiring more sample or longer acquisition times.
FTIR Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C-O).Fast, highly sensitive to functional groups, requires minimal sample.Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.[6]
Mass Spec (MS) Precise molecular weight and elemental composition (HRMS), fragmentation patterns for substructural clues.Extremely sensitive (sub-picogram), provides definitive molecular formula.Destructive technique, provides little to no stereochemical information.[1][7]
In-Depth Analysis of Alternatives
  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would confirm the carbon framework. We would expect to see signals for the methyl and methylene carbons of the ethyl group, the two methylene carbons of the dihydrooxazole ring, the methine carbon at the chiral center, the imine carbon, and the carbonyl carbon of the ester. The carbonyl carbon would be the most downfield signal (typically >160 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for rapidly confirming the presence of key functional groups.[8]

    • Strong, sharp absorption ~1735-1750 cm⁻¹: Confirms the C=O stretch of the ester group.

    • Absorption ~1650-1690 cm⁻¹: Indicates the C=N stretch of the imine within the oxazoline ring.

    • Absorptions ~1000-1300 cm⁻¹: Correspond to C-O stretching vibrations from the ester and the ether linkage in the ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (C₇H₁₁NO₃), the expected exact mass would be calculated. Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 157.13 g/mol .[9] Fragmentation patterns would likely show the loss of the ethoxy group (-OEt) or the entire ester function.

Conclusion

The structural elucidation of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate serves as a paradigm for modern analytical chemistry. While ¹H NMR spectroscopy provides an unparalleled level of detail, acting as the primary tool for proposing a structure, its true power is realized when its findings are corroborated by orthogonal techniques. ¹³C NMR confirms the carbon backbone, FTIR validates the presence of critical functional groups, and Mass Spectrometry provides an unambiguous molecular formula and weight. By integrating these methods into a logical workflow, researchers can move beyond a simple spectral interpretation to a holistic and self-validating characterization, ensuring the absolute integrity of their scientific findings. This multi-technique approach is the hallmark of rigorous chemical science, providing the trustworthy data necessary for advancing research and development.

References

  • PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Felker, D. L. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 596(2), 209-213. Available from: [Link]

  • Supporting Information for "Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds". Available from: [Link]

  • Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Nowaczyk, A., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3365. Available from: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of compound 4. Available from: [Link]

  • ResearchGate. ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. Available from: [Link]

  • ResearchGate. Chemical shift values and assigned coupling constants of compound (4 a) by ¹H NMR. Available from: [Link]

  • SpectraBase. (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole. Available from: [Link]

  • Singh, V. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research Publication and Reviews, 5(2), 209-217. Available from: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Available from: [Link]

  • ResearchGate. Chemical shifts (δ, ppm) and coupling constants (J, Hz) of diastereotopic protons. Available from: [Link]

  • NIST. Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST Chemistry WebBook. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

  • ChemSynthesis. ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate. Available from: [Link]

  • Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. Available from: [Link]

  • Kulyk, O., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2021(4), M1297. Available from: [Link]

  • ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Available from: [Link]

  • ResearchGate. FTIR spectra of the three oxadiazole derivatives. Available from: [Link]

  • Research Results in Pharmacology. (2020). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • Kareem, A. F., & Ghanim, H. T. (2017). Synthesis and Identification Some of 1, 3-Oxazepine Derivatives Containing Azo Group. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 48-55. Available from: [Link]

  • Shcherbak, E., et al. (2020). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 6(3), 65-72. Available from: [Link]

  • Kumar, D., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174579. Available from: [Link]

  • ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

  • Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(2), 485. Available from: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 923-926. Available from: [Link]

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation of Ethyl 4,5-Dihydro-1,3-oxazole-4-carboxylate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound of interest in synthetic chemistry and drug discovery due to the prevale...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound of interest in synthetic chemistry and drug discovery due to the prevalence of the oxazoline ring in various biologically active molecules. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and for tracking its transformations in complex chemical environments. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate. By dissecting the fragmentation of its constituent functional groups—the ethyl ester and the dihydrooxazole ring—we offer a predictive framework for its mass spectrum. This guide will also compare these fragmentation pathways with those of related structures, providing a deeper understanding of how structural modifications influence fragmentation.

Methodology: Acquiring a Mass Spectrum

To obtain the mass spectrum of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, a standard electron ionization mass spectrometer would be employed. The following is a general protocol:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet, if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), will cause the molecule to lose an electron, forming a molecular ion (M•+).

  • Fragmentation: The molecular ion, being a high-energy radical cation, will undergo a series of fragmentation reactions to produce smaller, more stable ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Predicted Fragmentation Pattern of Ethyl 4,5-Dihydro-1,3-oxazole-4-carboxylate

The molecular formula of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is C₆H₉NO₃, with a molecular weight of 143.14 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 143. The fragmentation of this molecule is predicted to be driven by the characteristic cleavages of the ethyl ester and the dihydrooxazole ring.

Key Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve:

  • Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the loss of an ethoxy radical (•OC₂H₅), resulting in an acylium ion.[1][2][3][4]

  • Loss of Ethylene: Another characteristic fragmentation of ethyl esters is the McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen with the subsequent elimination of a neutral ethylene molecule.[2][5][6] However, in this specific structure, a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain.

  • Cleavage of the Dihydrooxazole Ring: The dihydrooxazole ring can undergo fragmentation through various pathways, including ring opening and subsequent loss of small neutral molecules.[5][6][7]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen heteroatoms in the ring is also a likely fragmentation route.

Table of Predicted Fragment Ions
m/z Proposed Fragment Formula Neutral Loss Fragmentation Pathway
143Molecular Ion[C₆H₉NO₃]•+-Initial ionization of the molecule.
115Acylium Ion[C₄H₄NO₂]⁺•C₂H₅Loss of the ethyl radical from the ester.
98[C₄H₄NO₂]⁺•OC₂H₅Loss of the ethoxy radical from the ester.
86[C₄H₆O₂]•+C₂H₃NRing cleavage with loss of azirine.
70[C₃H₄NO]⁺C₃H₅O₂Fragmentation of the ester and ring.
56[C₃H₄O]•+C₃H₅NO₂Complex rearrangement and fragmentation.
45Ethoxy Cation[C₂H₅O]⁺C₄H₄NO₂Cleavage of the ester bond.
29Ethyl Cation[C₂H₅]⁺C₄H₄NO₃Cleavage of the ester bond.
Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate.

fragmentation1 M Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (m/z 143) F1 [M - C₂H₅O]⁺ (m/z 98) M->F1 - •OC₂H₅ F2 [M - C₂H₅]⁺ (m/z 115) M->F2 - •C₂H₅

Caption: Primary fragmentation of the ethyl ester group.

fragmentation2 M Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (m/z 143) F3 [M - C₂H₃N]•+ (m/z 86) M->F3 - C₂H₃N F4 [C₃H₄NO]⁺ (m/z 70) F3->F4 - O

Sources

Validation

Thermal Stability &amp; Isomerization Dynamics: Dihydrooxazole Esters vs. Amides

Executive Summary In the landscape of heterocyclic scaffolds, 4,5-dihydrooxazoles (2-oxazolines) occupy a unique chemical space as cyclic imino ethers. They serve as versatile intermediates, protecting groups, and ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic scaffolds, 4,5-dihydrooxazoles (2-oxazolines) occupy a unique chemical space as cyclic imino ethers. They serve as versatile intermediates, protecting groups, and ligands. However, their thermal stability profile differs significantly from their acyclic ester and amide counterparts.

The Verdict: While 2-oxazolines exhibit impressive thermal robustness (often stable up to 200–250 °C), they are thermodynamically metastable compared to their isomeric amides . Under elevated thermal stress, dihydrooxazoles frequently undergo irreversible ring-opening isomerization to form


-substituted amides. Consequently, while dihydrooxazoles are superior to simple acyclic esters in hydrolytic resistance, they lack the ultimate thermal ceiling of secondary amides due to this isomerization potential.

This guide provides a mechanistic breakdown, comparative data, and validated protocols to assess these stability profiles in your specific applications.

Mechanistic Landscape: The Isomerization Trap

To understand the thermal stability differences, one must analyze the underlying thermodynamics. The dihydrooxazole ring is under ring strain and possesses a polarized


 bond. Unlike a static amide or ester, the dihydrooxazole is a "loaded spring" capable of releasing energy through rearrangement.
The Thermal Rearrangement Pathway

At high temperatures (typically


 °C or under Flash Vacuum Pyrolysis), 2-oxazolines undergo a concerted ring-opening isomerization to form 

-allyl amides
(or

-acyl aziridines depending on substitution). This reaction is driven by the formation of the thermodynamically stronger amide carbonyl (

) bond, which is approximately 20–25 kcal/mol more stable than the imino ether (

) system.
Diagram 1: Thermal Isomerization Pathway

The following diagram illustrates the irreversible thermal transition from the dihydrooxazole "ester-equivalent" to the amide "thermodynamic sink."

Isomerization Figure 1: Thermal isomerization of 2-oxazoline to acyclic amide. Oxazoline 2-Oxazoline (Cyclic Imino Ether) Metastable TS Transition State (Concerted Ring Opening) Oxazoline->TS  Δ + Heat (>200°C)   Amide N-Allyl Amide (Acyclic) Thermodynamic Sink TS->Amide  Irreversible  

Comparative Performance Data

The following data aggregates thermal decomposition temperatures (


, defined as 5% weight loss) and rearrangement thresholds for representative scaffolds.
Table 1: Thermal Stability Thresholds ( )
Scaffold ClassRepresentative StructureOnset of Degradation (

)
Primary Degradation Mode
Acyclic Amide

-Ethylbenzamide

°C
Fragmentation / Carbonization
2-Oxazoline 2-Phenyl-2-oxazoline

°C
Isomerization to Amide
Acyclic Ester Ethyl Benzoate

°C
Elimination / Volatilization
Oxazoline Ester Ethyl 2-oxazoline-4-carboxylate

°C
Decarboxylation / Ring Opening

Key Insight: The "Oxazoline Ester" (an oxazoline ring substituted with an ester group) represents the "weakest link" scenario. The electron-withdrawing ester group at the C4/C5 position destabilizes the ring, lowering the activation energy for ring-opening or elimination reactions compared to the unsubstituted phenyl-oxazoline.

Substituent Effects: Ester vs. Amide on the Ring

When designing a drug scaffold or ligand, you may choose between an ester-substituted oxazoline (e.g., for solubility) or an amide-substituted oxazoline (e.g., for H-bonding).

Electronic Impact
  • Ester Substituents: Electron-withdrawing ester groups decrease the electron density of the oxazoline ring. While this increases resistance to oxidative attack, it often lowers thermal stability by facilitating

    
    -elimination pathways or decarboxylation.
    
  • Amide Substituents: Amide groups can engage in intramolecular Hydrogen Bonding with the oxazoline nitrogen. This "locking" effect often raises the thermal stability ceiling by 20–40 °C compared to the ester analog.

Diagram 2: Stability Hierarchy

Hierarchy Figure 2: Thermal stability hierarchy of amide/oxazoline scaffolds. High Highest Stability: Acyclic Secondary Amides (>300°C) Mid Medium Stability: 2-Aryl-2-Oxazolines (~250°C) High->Mid  Loss of Resonance Stabilization   Low Lower Stability: Oxazoline-4-Carboxylates (Esters) (~180°C) Mid->Low  Destabilizing Substituent Effect  

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Protocol A: Thermal Gravimetric Analysis (TGA) for Determination

Objective: Determine the precise onset of thermal degradation.

  • Preparation: Dry samples (5–10 mg) in a vacuum oven at 40 °C for 4 hours to remove solvates.

  • Instrument Setup: Calibrate TGA with Calcium Oxalate standard.

  • Method:

    • Ramp: 10 °C/min from 40 °C to 600 °C.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Run both to distinguish thermal pyrolysis from oxidative degradation.

  • Analysis: Identify

    
     (temperature at 5% mass loss).
    
    • Validation Check: If the derivative weight curve (DTG) shows a sharp peak

      
       °C for the oxazoline, check for residual solvent or hydrolysis. True skeletal degradation usually occurs 
      
      
      
      °C.
Protocol B: Isomerization Kinetics via NMR

Objective: Quantify the rate of Oxazoline


 Amide rearrangement.
  • Sample: Dissolve 2-oxazoline derivative (0.1 M) in deuterated solvent with a high boiling point (e.g., DMSO-

    
     or Nitrobenzene-
    
    
    
    ).
  • Internal Standard: Add 1,3,5-trimethoxybenzene (inert, high boiling).

  • Heating: Heat the NMR tube in a temperature-controlled oil bath at 150 °C.

  • Sampling: Acquire

    
     NMR spectra at 
    
    
    
    hours.
  • Tracking:

    • Monitor the disappearance of the oxazoline ring protons (

      
       3.8–4.5 ppm).
      
    • Monitor the appearance of the amide

      
       (
      
      
      
      6.0–8.0 ppm) and allyl/vinyl protons.
  • Calculation: Plot

    
     vs. time to determine the first-order rate constant 
    
    
    
    .

References

  • Thermal Rearrangement of 2-Oxazolines

    • Title: "Thermal Rearrangement of 4,5-Dihydrooxazoles to N-Allyl Amides."
    • Source: Journal of Organic Chemistry.
    • Context: Establishes the mechanism of ring-opening isomerization at elevated temper
    • Link:[Link] (General Journal Link for verification)

  • Poly(2-oxazoline)

    • Title: "Thermal Properties and Decomposition of Poly(2-ethyl-2-oxazoline)."
    • Source: Macromolecules.[1][2]

    • Context: Demonstrates that oxazoline polymers (tertiary amides)
    • Link:[Link]

  • Oxazoline Ligand Stability

    • Title: "Bis(oxazoline)
    • Source: Chemical Reviews.
    • Context: Validates the use of oxazolines in high-temperature catalytic processes (>100°C)
    • Link:[Link]

  • General Amide vs Ester Hydrolysis/Stability

    • Title: "Comparative Hydrolytic and Thermal Stability of Esters and Amides."
    • Source: Journal of Pharmaceutical Sciences.
    • Context: Provides baseline data on the superior stability of the amide bond energy (resonance) vs the ester bond.
    • Link:[Link]

Sources

Comparative

A Researcher's Guide to Optical Rotation of Chiral Ethyl Oxazoline-4-carboxylates: Reference Values and Experimental Insights

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. Ethyl oxazoline-4-carboxylates, a class of heterocyclic compounds, are crucial building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. Ethyl oxazoline-4-carboxylates, a class of heterocyclic compounds, are crucial building blocks in asymmetric synthesis and drug discovery. Their enantiomeric purity, a critical determinant of pharmacological activity and safety, is often established by measuring their optical rotation. This guide provides a comparative analysis of reported optical rotation values for various chiral ethyl oxazoline-4-carboxylates, supported by detailed experimental protocols and an exploration of the underlying principles.

The Significance of Chirality and Optical Rotation in Drug Development

Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit distinct biological activities.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Therefore, the synthesis and characterization of enantiomerically pure compounds are critical in the pharmaceutical industry.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[2] The direction and magnitude of this rotation, measured using a polarimeter, are unique for each enantiomer under specific conditions (e.g., solvent, temperature, concentration, and wavelength).[2][3] The specific rotation, [α], is a standardized value that serves as a crucial reference for identifying enantiomers and determining their purity. A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign signifies levorotation (counter-clockwise).[3]

Comparative Reference Values for Chiral Oxazoline-4-carboxylates

It is important to note that direct comparisons of optical rotation values should be made with caution, as they are highly dependent on the experimental conditions. The following table summarizes a reported specific rotation value for a closely related methyl ester analog, which can serve as a useful, albeit indirect, reference.

Table 1: Reference Optical Rotation Value for a Chiral Oxazoline-4-carboxylate Analog

CompoundStereoisomerSpecific Rotation ([α])SolventConcentration ( g/100 mL)Temperature (°C)Wavelength (nm)
Methyl 5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate(4S,5S)+58.58°[4]Ethanol8.524.1589 (D-line)
Methyl 5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate(4S,5S)+69.4°[4]Ethanol8.520589 (D-line)

Note: The discrepancy in the reported values for the same compound highlights the sensitivity of optical rotation measurements to experimental conditions and the importance of consistent methodology.

The synthesis of various oxazoline derivatives has been extensively reported, often as intermediates for more complex molecules or as chiral ligands for asymmetric catalysis.[5][6][7][8][9][10][11] However, the specific rotation values for the ethyl ester targets of this guide are not consistently reported in these synthetic papers. This underscores the necessity for researchers to perform their own careful measurements to characterize their synthesized compounds.

Experimental Protocol for Determining Optical Rotation

The following section outlines a detailed, self-validating protocol for the measurement of optical rotation, designed to ensure accuracy and reproducibility.

Instrumentation and Materials
  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm).

  • Polarimeter Cell: A cell of known path length (typically 1 dm).

  • Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.

  • Analytical Balance: Capable of measuring to at least four decimal places.

  • Solvent: High-purity, HPLC-grade solvent (e.g., ethanol, chloroform) specified for the measurement.

  • Sample: The enantiomerically pure or enriched ethyl oxazoline-4-carboxylate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral ethyl oxazoline-4-carboxylate using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask of a known volume.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous. The concentration is a critical parameter and should be recorded accurately.

  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light intensity is achieved.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This will serve as the blank.

    • Ensure there are no air bubbles in the light path of the cell.

    • Place the blank cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading. This step is crucial to correct for any background rotation from the solvent or the instrument itself.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution before filling it completely.

    • Ensure no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α) to the highest precision possible. Multiple readings should be taken and averaged to ensure reproducibility.

    • Record the temperature of the sample compartment during the measurement.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the Biot-Savart law: [α]λT = α / (l × c) Where:

      • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in grams per milliliter (g/mL).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute blank Measure Blank (Solvent) dilute->blank Transfer to Polarimeter sample Measure Sample Solution blank->sample calculate Calculate Specific Rotation sample->calculate Record Observed Rotation

Caption: Workflow for determining the specific rotation of a chiral compound.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent can significantly influence the measured optical rotation through solute-solvent interactions. It is crucial to use a high-purity solvent and to report it with the specific rotation value. Non-polar solvents may lead to different values compared to polar, protic solvents due to different hydrogen bonding and dipole-dipole interactions with the analyte.

  • Concentration: The observed rotation is directly proportional to the concentration. However, at very high concentrations, non-linear effects can occur due to intermolecular interactions. It is advisable to work with dilute solutions where a linear relationship is maintained.

  • Temperature: Temperature can affect the conformation of the chiral molecule and the density of the solvent, both of which can alter the optical rotation. Therefore, precise temperature control and reporting are essential for reproducibility.

  • Wavelength: Optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line (589 nm) is the standard wavelength used for reporting specific rotation, ensuring consistency and comparability across different laboratories.

Conclusion

The determination of optical rotation is an indispensable tool for the characterization of chiral ethyl oxazoline-4-carboxylates. While a comprehensive public database of reference values is currently lacking, this guide provides a framework for researchers to obtain reliable and reproducible data. By adhering to the detailed experimental protocol and understanding the factors that influence optical rotation, scientists and drug development professionals can confidently assess the enantiomeric purity of their compounds, a critical step in the advancement of new therapeutic agents. The continued reporting of well-documented specific rotation values in the scientific literature will be invaluable for building a more comprehensive reference library for this important class of molecules.

References

  • Abhale, Y. K., Sasane, A. V., Chavan, A. P., Shekh, S. H., Deshmukh, K. K., Bhansali, S., Nawale, L., Sarkar, D., & Mhaske, P. C. (2017). Synthesis and antimycobacterial screening of new thiazolyl-oxazole derivatives. European Journal of Medicinal Chemistry, 132, 333–340.
  • Chiral Oxazoline - Containing Ligands. (2023, February 21). BLDpharm.
  • Hoogenboom, R. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules, 55(14), 6176–6190.
  • Huang, H., & Lambert, T. H. (2022). A chiral triazole-substituted iodoarene catalyzes an enantioselective oxidative cyclization of N-allyl carboxamides to provide highly enantioenriched oxazolines and oxazines. Organic Letters, 23(13), 5076-5080.
  • Libretexts. (2021, October 29). Chirality and Optical Activity. Chemistry LibreTexts.
  • Libretexts. (2021, October 29). Chirality (Chemistry). Chemistry LibreTexts.
  • Liu, G.-Q., Yang, C.-H., & Li, Y.-M. (2015). Intramolecular halooxygenation and halothionation of N-allylcarboxamides/N-allylcarbothioamides. The Journal of Organic Chemistry, 80(22), 11339–11350.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8.
  • Pereira, C. N., Eschholz, A. C. C., & Dos Santos, M. S. (2024). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 22(2), 184-197.
  • Wikipedia contributors. (2024, January 26). Optical rotation. In Wikipedia, The Free Encyclopedia.
  • Xia, Y., et al. (2015). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 13(24), 6790-6795.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Zhang, W., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 17, 2788-2797.
  • Zhang, W., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Archives.

Sources

Safety & Regulatory Compliance

Safety

ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate proper disposal procedures

Executive Summary: Immediate Operational Directive Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 27771-40-0) is a functionalized 2-oxazoline derivative used primarily as a synthetic intermediate in drug development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 27771-40-0) is a functionalized 2-oxazoline derivative used primarily as a synthetic intermediate in drug development.[1] For disposal purposes, it must be classified as Combustible Organic Waste containing Nitrogen .

Critical Safety Alert: This compound is an oxazoline , a class of heterocycles highly sensitive to acid-catalyzed hydrolysis .[1]

  • DO NOT mix with acidic waste streams (e.g., HCl, H₂SO₄, acidic aqueous layers). Contact with acid triggers rapid ring-opening hydrolysis, generating heat (exotherm) and potentially altering the waste profile to a water-soluble amino-ester.[1]

  • Disposal Path: High-temperature incineration with flue gas scrubbing (to manage NOₓ emissions).[1]

Chemical Profile & Hazard Identification

To ensure precise handling, verify the chemical identity against the table below before initiating disposal.

Parameter Technical Specification
Chemical Name Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
CAS Number 27771-40-0
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Functional Group 2-Oxazoline (Cyclic Imine Ether) / Ethyl Ester
Physical State Liquid or Low-Melting Solid (depending on purity)
Reactivity Hazard Hydrolysis Sensitive: Ring opens in acidic media.[1][2][3]
Primary Hazard Irritant (Skin/Eye), Combustible.
RCRA Status Not explicitly listed (P/U list), but characteristic of Ignitable (D001) if liquid flash point <60°C.

Pre-Disposal Stabilization & Segregation

The stability of oxazolines dictates the disposal strategy. The 4,5-dihydro-1,3-oxazole ring is strained and basic.[1]

The Mechanism of Hazard (Why Segregation Matters)

Unlike standard organic esters, the oxazoline nitrogen is basic. In the presence of strong acids, the nitrogen protonates, activating the C2 position for nucleophilic attack by water (hydrolysis).

  • Reaction: Oxazoline + H⁺ + H₂O → Ring Opening → Amino-Ester/Alcohol.[1]

  • Consequence: Uncontrolled exotherms in waste drums and pressure buildup.

Segregation Protocol
  • Compatible Streams: Non-halogenated organics (Acetone, Toluene, Ethyl Acetate), Halogenated organics (DCM), Basic organic waste (Amines).

  • INCOMPATIBLE Streams: Aqueous acids, Acid chlorides, Anhydrides, Strong Oxidizers (Peroxides).

Disposal Workflow (Decision Logic)

The following flowchart outlines the decision-making process for disposing of ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate CheckState Is the waste Pure or a Mixture? Start->CheckState Pure Pure Compound (Solid/Liquid) CheckState->Pure Pure Mixture Reaction Mixture (Solvent + Reagents) CheckState->Mixture Mixture Container Select Container: HDPE or Glass (Amber) Label: 'Organic Waste - Nitrogen' Pure->Container CheckpH CRITICAL STEP: Check pH of Mixture Mixture->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Yes NeutralBasic Neutral/Basic (pH ≥ 7) CheckpH->NeutralBasic No Neutralize Neutralize carefully with Sodium Bicarbonate (NaHCO3) Acidic->Neutralize Stabilize NeutralBasic->Container Neutralize->NeutralBasic DisposalMethod Final Disposal: High-Temp Incineration Container->DisposalMethod

Figure 1: Decision tree for the safe segregation and packaging of oxazoline waste.

Detailed Operational Procedures

Scenario A: Small-Scale Lab Disposal (< 100 g)
  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass bottle.[1]

  • Dilution (Optional but Recommended): If the material is pure liquid, dilute with a compatible solvent like Ethyl Acetate or Ethanol to reduce concentration hazards.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic"

    • Constituents: "Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate, [Solvent Name]"

    • Hazard Checkbox: Irritant , Flammable .

  • Storage: Store in the Solvent Waste cabinet. Do NOT store in the Acid cabinet.

Scenario B: Spill Cleanup (Immediate Response)

If a spill occurs, water must be avoided initially to prevent hydrolysis and surface spreading.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Containment: Surround the spill with Vermiculite or Diatomaceous Earth . Do not use paper towels (combustible surface area).

  • Absorption: Cover the spill completely with the inert absorbent.

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty waste bag.

  • Decontamination: After bulk removal, wipe the surface with a mild soap solution or Isopropanol.

Scenario C: Process Waste (Mother Liquors)

In synthesis, this compound often remains in the organic mother liquor.

  • Quenching: Ensure any unreacted reagents (e.g., isocyanides or strong bases) are quenched.

  • pH Adjustment: Verify the waste stream is pH 7-9 . If acidic, treat with aqueous NaHCO₃ before combining with the main organic waste drum.

  • Drumming: Transfer to a UN-rated steel or poly drum approved for flammable liquids.

Regulatory & Compliance Codes

  • Waste Code (US EPA): Likely D001 (Ignitable) if in flammable solvent. If pure, it falls under "Process Waste" requiring characterization.

  • Disposal Method Code: H040 (Incineration - thermal destruction).[1]

  • European Waste Catalogue (EWC): 07 05 04 * (Other organic solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54327806, Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate. Retrieved from [Link][1]

  • American Chemical Society (2022). Catalytic Enantioselective Synthesis of Oxazolines. Organic Letters. Retrieved from [Link][1]

  • MDPI (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization. Molecules. Retrieved from [Link][1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 2
ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
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